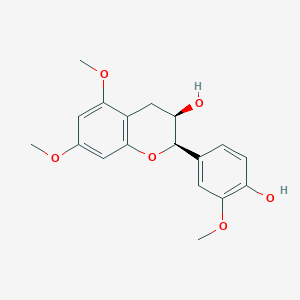

Epicatechin 5,7,3'-trimethyl ether

Description

Contextualization within Flavonoid and Flavan-3-ol (B1228485) Chemistry

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their antioxidant and health-promoting properties. Within this broad class, flavan-3-ols are characterized by a 2-phenyl-3,4-dihydro-2H-chromen-3-ol backbone. The parent compound, (-)-epicatechin (B1671481), is a prominent flavan-3-ol found in foods like cocoa, tea, and various fruits.

Epicatechin 5,7,3'-trimethyl ether is a structurally distinct derivative of (-)-epicatechin where the hydroxyl groups at the 5, 7, and 3' positions of the flavan-3-ol skeleton have been replaced by methoxy (B1213986) groups. This methylation significantly alters the electronic and steric properties of the molecule compared to its parent compound.

Importance of Methylated Flavonoids in Natural Product Chemistry

The methylation of flavonoids is a critical area of study in natural product chemistry. This biochemical modification can profoundly influence the physicochemical and biological properties of the parent flavonoid. Generally, methylation can:

Increase metabolic stability: Methylation can protect the hydroxyl groups from rapid conjugation and metabolism in the body, potentially leading to a longer biological half-life.

Enhance bioavailability: By increasing lipophilicity, methylation can improve the absorption of flavonoids across biological membranes.

Modulate biological activity: The addition of methyl groups can alter the way a flavonoid interacts with enzymes, receptors, and other cellular targets, sometimes leading to more specific or potent effects.

Scope and Academic Relevance of the Compound

The primary academic relevance of this compound stems from its identification as a specific inhibitor of phospholipase Cγ1 (PLCγ1). nih.gov PLCγ1 is a key enzyme in cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases, including cancer.

Detailed Research Findings:

A key study identified this compound as a potent inhibitor of PLCγ1. nih.gov This finding is significant as it suggests a potential mechanism through which methylated flavan-3-ols could exert anti-proliferative effects. The targeted inhibition of PLCγ1 by this specific methylated derivative highlights the importance of the methylation pattern for biological activity. While the broader class of flavan-3-ols has been studied for its anti-inflammatory and antioxidant properties, the specific activity of this compound against PLCγ1 provides a more defined avenue for research into its potential therapeutic applications. drugbank.com

Structure

3D Structure

Properties

Molecular Formula |

C18H20O6 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C18H20O6/c1-21-11-7-15(22-2)12-9-14(20)18(24-16(12)8-11)10-4-5-13(19)17(6-10)23-3/h4-8,14,18-20H,9H2,1-3H3/t14-,18-/m1/s1 |

InChI Key |

IJCWCJRLHJAVFD-RDTXWAMCSA-N |

Isomeric SMILES |

COC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C=C3)O)OC)O)C(=C1)OC |

Canonical SMILES |

COC1=CC2=C(CC(C(O2)C3=CC(=C(C=C3)O)OC)O)C(=C1)OC |

Origin of Product |

United States |

Ii. Natural Occurrence and Distribution

Identification in Plant Species

Epicatechin 5,7,3'-trimethyl ether is not a widely distributed flavonoid and has been identified in a select group of plant species. Its presence is primarily documented within the genus Cinnamomum.

Research has confirmed the presence of this compound in the following botanical sources nih.gov:

Cinnamomum kotoense

Cinnamomum iners

Other related species within the Cinnamomum genus are also known to produce a variety of flavonoids, though the specific presence of this trimethylated form is less documented researchgate.netfrontiersin.org.

Table 1: Botanical Sources of this compound

| Genus | Species | Common Name |

| Cinnamomum | C. kotoense | Koto cinnamon |

| Cinnamomum | C. iners | Wild cinnamon, Megkrai |

The distribution of flavonoids within a plant is often heterogeneous, with concentrations varying between the leaves, bark, stems, and roots. In Cinnamomum species, flavonoids and other phenolic compounds are generally found in significant quantities in the bark and leaves nih.govnih.gov. Studies on Cinnamomum iners have analyzed the chemical constituents of the bark, twigs, and leaves, identifying various flavans and other compounds researchgate.net. While these studies confirm the presence of flavonoids in these tissues, specific quantitative data on the distribution of this compound within the different plant parts is not extensively detailed in the available literature.

Biosynthetic Origins and Pathways in Plants

The biosynthesis of this compound involves the general flavonoid pathway followed by specific modification steps.

Like all flavonoids, the basic carbon skeleton of this compound originates from the phenylpropanoid and polyketide pathways oup.com. The process begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This molecule then serves as a starter unit for the enzyme chalcone (B49325) synthase, which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone oup.com.

This chalcone is then converted to naringenin, a flavanone, which is a key branch point in the flavonoid pathway. Through the action of enzymes such as flavanone 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS), naringenin is converted into cyanidin. The final step in the formation of the core epicatechin structure is catalyzed by anthocyanidin reductase (ANR), which reduces cyanidin to (-)-epicatechin (B1671481) nih.govnih.gov.

Table 2: Key Precursors and Enzymes in Epicatechin Biosynthesis

| Precursor/Intermediate | Key Enzyme(s) | Product |

| Phenylalanine | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL) | 4-coumaroyl-CoA |

| 4-coumaroyl-CoA, Malonyl-CoA | Chalcone synthase (CHS) | Naringenin Chalcone |

| Naringenin Chalcone | Chalcone isomerase (CHI) | Naringenin |

| Naringenin | Flavanone 3-hydroxylase (F3H) | Dihydrokaempferol |

| Dihydrokaempferol | Dihydroflavonol 4-reductase (DFR), Anthocyanidin synthase (ANS) | Cyanidin |

| Cyanidin | Anthocyanidin reductase (ANR) | (-)-Epicatechin |

The final and defining step in the biosynthesis of this compound is the selective methylation of the hydroxyl groups at the 5, 7, and 3' positions of the epicatechin backbone. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) oup.com. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to a specific hydroxyl group on the flavonoid substrate maxapress.commdpi.com.

Plant OMTs can be broadly classified into two subfamilies: caffeoyl-CoA O-methyltransferases (CCoAOMTs) and caffeic acid O-methyltransferases (COMTs) maxapress.commdpi.com. The flavonoid OMTs (FOMTs) responsible for modifying compounds like epicatechin typically belong to the COMT subfamily researchgate.net. The specific OMTs responsible for the triple methylation of epicatechin at the 5, 7, and 3' positions in Cinnamomum species have not been fully characterized, but their action is crucial for producing the final compound. This enzymatic modification increases the hydrophobicity and stability of the flavonoid molecule maxapress.commdpi.com.

The production of flavonoids and their subsequent methylation is a highly regulated process influenced by both genetic and environmental factors.

Genetic Regulation: The expression of genes encoding the biosynthetic enzymes (such as CHS, CHI, DFR, ANR) and the regulatory OMTs is controlled by transcription factors. Key families of transcription factors, including MYB, bHLH, and WD40 proteins, are known to form complexes that activate the structural genes of the flavonoid pathway. The specific combination and expression of these transcription factors determine the type and quantity of flavonoids produced in a particular tissue at a specific developmental stage.

Environmental Factors: Various abiotic and biotic stressors can significantly influence flavonoid biosynthesis. These factors can act as signals that upregulate the expression of biosynthetic genes, often as a defense mechanism. Key environmental influences include researchgate.net:

Light: UV radiation and visible light are potent inducers of flavonoid gene expression.

Temperature: Both high and low temperatures can affect enzyme activity and gene expression, altering flavonoid accumulation.

Nutrient Availability: The availability of primary metabolites, which are precursors for secondary metabolism, can impact flavonoid production.

Pathogen Attack and Herbivory: Plants often increase the production of flavonoids, including methylated forms, in response to attack by pathogens or herbivores, as these compounds can have antimicrobial or deterrent properties oup.com.

The interplay of these genetic and environmental factors ultimately dictates the concentration and profile of compounds like this compound in plants biomodal.com.

Iii. Synthetic Approaches and Chemical Derivatization

Total Synthesis Routes

The total synthesis of flavan-3-ols, including methylated epicatechin derivatives, is a complex challenge due to the need for precise control over stereochemistry at multiple chiral centers. Various strategies have been developed to construct the characteristic flavan-3-ol (B1228485) skeleton.

The stereoselective synthesis of flavonoids is essential to obtain enantiomerically pure compounds, which are critical for studying their biological activities. thieme-connect.com Several key strategies are employed to control the stereochemistry during the synthesis of flavonoid skeletons.

A key step in many flavonoid syntheses is the formation of the central pyran ring. One effective strategy involves the intramolecular SNAr (nucleophilic aromatic substitution) reaction of a suitably functionalized precursor. For instance, a concise synthesis of (-)-epicatechin (B1671481) has been achieved based on the assembly of a lithiated fluorobenzene (B45895) derivative and an epoxy alcohol, followed by a pyran cyclization. rsc.orgresearchgate.net In this approach, 1,3,5-trifluorobenzene (B1201519) serves as a precursor to the A-ring. rsc.orgresearchgate.net After coupling with an enantiomerically enriched epoxide, an intramolecular cyclization is induced, often using a base like potassium hydride, to form the pyran ring with the desired cis-relationship between the C2 and C3 substituents. researchgate.net This method has proven effective for the synthesis of not only (-)-epicatechin but also its derivatives. rsc.orgresearchgate.net

A common and versatile approach to the flavonoid core involves the condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative to form a chalcone (B49325), which serves as a key intermediate. researchgate.net The chalcone then undergoes a series of reactions, including reduction and cyclization, to yield the flavan-3-ol structure. For example, the synthesis of orthogonally protected (-)-epicatechin derivatives has been accomplished starting from appropriately protected trihydroxy acetophenone and dihydroxy benzaldehyde derivatives. researchgate.net These are subjected to an aldol (B89426) condensation to form the chalcone. researchgate.net Subsequent reduction of the chalcone can lead to the desired stereochemistry. For instance, diastereoselective hydride reduction of a ketone intermediate with L-Selectride can afford the (2R, 3R)-epicatechin configuration. googleapis.com Another important reaction is the intermolecular condensation of catechin (B1668976) and epicatechin units, often facilitated by a Lewis acid like SnCl4, which can be used to create procyanidin (B600670) dimers with high stereoselectivity. clockss.org

To achieve high enantioselectivity, modern synthetic methods often employ chiral auxiliaries or asymmetric catalysis. Asymmetric catalysis, in particular, has emerged as a powerful tool for the synthesis of chiral flavonoids. nih.gov Various catalytic systems have been developed for key transformations in flavonoid synthesis. For example, rhodium-catalyzed 1,4-addition of arylzinc reagents to chromones has been used for the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. nih.gov Another approach involves the use of chiral N,N'-dioxide nickel(II) complexes to catalyze asymmetric intramolecular conjugate additions, affording flavanones with high enantioselectivity. nih.gov Bifunctional thiourea (B124793) and quinidine-derived catalysts have also been successfully employed in the asymmetric synthesis of flavanones and related structures. nih.gov Furthermore, copper-catalyzed asymmetric hydroboration has been reported for the kinetic resolution of chromenes, providing an efficient route to chiral flavan-3-ols. nih.gov The use of chiral ligands, such as C2-symmetric chiral bis-sulfoxide ligands, in conjunction with metal catalysts can also lead to high enantioselectivity in conjugate addition reactions. nih.gov Dynamic kinetic resolution, combining palladium-catalyzed asymmetric allylic alkylation with a base-promoted retro-oxa-Michael addition, has also been achieved for flavonoids, allowing for the construction of two contiguous stereocenters. acs.org

The successful synthesis of Epicatechin 5,7,3'-trimethyl ether relies on the careful selection and preparation of key intermediates and the optimization of reaction conditions.

A common strategy begins with the synthesis of a protected chalcone intermediate. This is typically achieved through an Aldol condensation between a protected 2,4,6-trihydroxyacetophenone (the A-ring precursor) and a protected 3,4-dihydroxybenzaldehyde (B13553) (the B-ring precursor). researchgate.net The choice of protecting groups is critical for regioselectivity in subsequent methylation steps. For instance, benzyl (B1604629) ethers are commonly used to protect phenolic hydroxyls. researchgate.net

The following table outlines some key intermediates and the reaction conditions used in their transformations:

| Intermediate | Reactants | Reagents/Conditions | Product | Reference |

| Protected 2,4,6-trihydroxyacetophenone & Protected 3,4-dihydroxybenzaldehyde | Aldol Condensation | Base (e.g., KOH) in a suitable solvent | Protected Chalcone | researchgate.net |

| Protected Chalcone | Reduction | NaBH4, followed by acid-catalyzed cyclization | Protected Flavan | |

| Protected Flavan | Diastereoselective Reduction | L-Selectride® | Protected Epicatechin | googleapis.com |

| Protected Epicatechin | Methylation | Methyl iodide (CH3I), base (e.g., K2CO3) | Protected Epicatechin Methyl Ether | ufmg.br |

| Protected Epicatechin Methyl Ether | Deprotection | Catalytic Hydrogenation (e.g., H2, Pd/C) | Epicatechin Methyl Ether | nih.gov |

| TBS-protected catechin derivatives | Condensation | SnCl4 | Procyanidin dimers | clockss.org |

| Lithiated fluorobenzene and epoxy alcohol | Assembly and Pyran Cyclization | n-BuLi, BF3·OEt2; KH | (-)-Epicatechin | rsc.org |

The regioselective methylation of the hydroxyl groups is a crucial step. The use of different protecting groups allows for selective deprotection and subsequent methylation at the desired positions. ufmg.br For example, the 3'-hydroxyl group can be selectively methylated. The final step in the synthesis is the removal of all protecting groups, typically through catalytic hydrogenation, to yield the target molecule. nih.gov

Optimizing the yield and ensuring the scalability of the synthesis are critical for producing sufficient quantities of this compound for research purposes. Each step of the synthesis must be carefully optimized. For instance, in condensation reactions, the choice of Lewis acid and reaction temperature can significantly impact the yield and stereoselectivity. It has been shown that using SnCl4 at 0°C can lead to high yields in the condensation of protected catechin units. clockss.org

For scalability, the choice of protecting groups is also important. While benzyl groups are common, their removal can sometimes be challenging on a larger scale. Alternative protecting groups, such as tert-butyldimethylsilyl (TBS), have been explored as they can be efficiently removed and may offer advantages in large-scale synthesis. clockss.org The development of efficient and economical synthetic strategies, such as those minimizing the number of steps and using readily available starting materials, is crucial for both yield optimization and scalability. thieme-connect.com The "hybrid" approach, which involves the regioselective derivatization of commercially available (+)-catechin, offers a less complex route but may lack the modularity of a total synthesis approach. googleapis.com

Strategies for Stereoselective Synthesis

Chemical Modifications and Analog Preparation

The presence of remaining free hydroxyl groups on the this compound molecule, typically at the C4' and C3 positions, allows for a variety of chemical modifications. These sites are targets for the synthesis of new analogs, enabling the fine-tuning of the molecule's physicochemical properties.

Selective Methylation and Demethylation Strategies

The synthesis of this compound is itself an exercise in selective methylation. Achieving this specific pattern of methylation requires careful selection of protecting groups and reaction conditions to differentiate the five hydroxyl groups of the parent epicatechin molecule.

Strategies often involve a "hybrid" method that combines regioselective protection and methylation steps. googleapis.com A key step in these syntheses is the differentiation of the catechol B-ring from the phloroglucinol (B13840) A-ring. googleapis.com This can be achieved by forming transient protective groups, such as dioxolanes, on the B-ring catechol moiety. googleapis.com

Further methylation of the remaining hydroxyls or selective demethylation of the ether groups can produce a variety of analogs. While the complete synthesis of the target compound is a primary example of selective methylation, further modifications can be explored. For instance, the regioselective methylation of the 4'-hydroxyl group is a critical step in synthesizing specific metabolites. acs.org Researchers have optimized conditions for this reaction, manipulating the base, methylating agent, and reaction time to achieve high yields of the desired isomer. acs.org

The table below summarizes reaction conditions that have been explored for the selective methylation of the catechin skeleton, which are foundational for synthesizing specific ethers like the 5,7,3'-trimethyl derivative.

Table 1: Conditions for Regioselective Methylation of Catechin

| Entry | Methylating Agent | Base | Reaction Time (h) | 3'-OMe/4'-OMe Ratio |

|---|---|---|---|---|

| 1 | MeI | K₂CO₃ | 3.5 | 31.0 / 69.0 |

| 2 | MeI | K₂CO₃ | 20 | 17.0 / 83.0 |

| 3 | MeI (intermittent) | K₂CO₃ | 20 | 4.0 / 96.0 |

| 4 | MeI (intermittent) | K₂CO₃ (reduced) | 48 | 1.5 / 98.5 |

| 5 | MeI (intermittent) | K₂CO₃ (reduced) | 72 | <1.0 / >99.0 |

Data adapted from studies on catechin methylation strategies. acs.org

Demethylation, while less commonly explored for generating diversity from an already methylated compound, is a known process in flavonoid chemistry and can be induced under specific conditions, often involving strong Lewis acids.

Preparation of Esters and Glycosides

The free hydroxyl groups of this compound are amenable to esterification and glycosylation, leading to the formation of important derivatives.

Ester Formation: Esters can be readily prepared by reacting the compound with acid chlorides or acid anhydrides. libretexts.org For example, acylation can be performed to produce acetate (B1210297) esters, which are often used as protecting groups or to increase lipophilicity.

Glycoside Formation: Glycosides are derivatives where a sugar molecule is bonded to the flavonoid skeleton via a glycosidic bond. The synthesis of these conjugates is of significant interest as many flavonoids exist in nature and are metabolized in vivo as glycosides. The reaction typically involves a protected sugar donor, such as a glucuronide with trichloroacetimidate (B1259523) as a leaving group, and a Lewis acid catalyst like BF₃·Et₂O. acs.org

The synthetic strategy to prepare a glycoside of this compound would involve:

Protection of Reactive Sites: If necessary, protect other reactive sites on the molecule.

Glycosylation: Reaction with a suitable protected sugar donor in the presence of a catalyst.

Deprotection: Removal of protecting groups from the sugar moiety and the flavonoid core to yield the final glycoside. acs.orgacs.org

These modifications can significantly alter the solubility, stability, and bioavailability of the parent compound.

Formation of Oligomeric and Polymeric Derivatives

The ability of flavan-3-ols like epicatechin and its derivatives to form oligomers, known as proanthocyanidins (B150500) or condensed tannins, is a hallmark of their chemistry. These oligomers are formed by the linkage of two or more monomeric units.

Proanthocyanidins are characterized by the type of linkage between the flavan-3-ol units. The most common are B-type linkages, which are single C-C bonds. A-type linkages involve an additional ether bond, creating a more rigid structure.

B-type Linkages: These are typically formed between the C4 of the "upper" unit and the C8 or C6 of the "lower" unit (4→8 or 4→6). researchgate.netnih.gov The synthesis of these oligomers can be achieved through acid-catalyzed condensation of a flavan-3-ol monomer (acting as a nucleophile) with a C4-functionalized electrophile. nih.gov Lewis acids such as titanium tetrachloride or clay minerals like Bentonite K-10 can be used to promote this reaction. nih.gov

A-type Linkages: These involve a C4→C8 (or C4→C6) bond plus a C2→O→C7 ether linkage. They are generally formed from a B-type proanthocyanidin (B93508) precursor through oxidative cyclization.

The formation of oligomers from this compound would proceed through its remaining nucleophilic sites on the A-ring, as the B-ring hydroxyls are etherified.

Key analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (COSY, HSQC, HMBC) are fundamental for establishing the connectivity between monomer units and determining the linkage type (e.g., 4→8 vs. 4→6). nih.gov

Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS are used to determine the molecular weight of the oligomers and thus the degree of polymerization. bohrium.com

X-ray Crystallography: For oligomers that can be crystallized, single-crystal X-ray diffraction provides definitive information about the solid-state conformation and intermolecular interactions. acs.org

The table below lists the common interflavan linkages found in epicatechin oligomers and the primary methods used for their characterization.

Table 2: Common Interflavan Linkages and Characterization Methods

| Linkage Type | Description | Linkage Position | Key Characterization Techniques |

|---|---|---|---|

| B-type | Single C-C bond | C4β→C8; C4β→C6 | NMR, Mass Spectrometry researchgate.netnih.gov |

| A-type | C-C bond and C-O-C ether bond | C4β→C8 and C2β→O→C7 | NMR, Mass Spectrometry |

This table summarizes common linkage types in procyanidins derived from epicatechin.

Through these synthetic and analytical strategies, a diverse array of derivatives and oligomers of this compound can be created and characterized, paving the way for further investigation into their chemical and biological roles.

Iv. Analytical Methodologies for Detection and Quantification

Chromatographic Techniquesnih.govwindows.netresearchgate.netnih.gov

Chromatography stands as the cornerstone for the separation and analysis of "Epicatechin 5,7,3'-trimethyl ether". The versatility of chromatographic methods allows for the resolution of this compound from a complex mixture of other metabolites and endogenous substances.

High-Performance Liquid Chromatography (HPLC)nih.govwindows.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of methylated catechins due to its high resolution and sensitivity. researchgate.netnih.gov A study detailing the analysis of 3'- and 4'-O-methylated analogs of catechin (B1668976) and epicatechin utilized HPLC with ultraviolet, electrochemical, and fluorescence detection. ipb.pt

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for the separation of "this compound" and its isomers. nih.govipb.pt In this technique, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A study successfully separated 3'- and 4'-O-methylated analogs of catechin and epicatechin using RP-HPLC. ipb.pt The method's accuracy was confirmed by spiking samples with known amounts of catechin and epicatechin, with recovery rates between 99.48% and 100.26%. nih.gov

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient elution with a polar solvent system |

| Detection | UV-Visible at 280 nm |

| Temperature | 30°C |

| Flow Rate | 1.0 mL/minute |

Table 1: Typical RP-HPLC Parameters for Epicatechin Analysis. nih.gov

The separation of enantiomers of methylated epicatechins is critical as different stereoisomers can exhibit distinct biological activities. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are highly effective in resolving racemic mixtures of these compounds. windows.net

Research has demonstrated the successful enantioseparation of catechin and epicatechin using HPLC with a phenyl column and a mobile phase containing β-cyclodextrin. nih.govresearchgate.netbohrium.com This approach allows for the separation of the different enantiomers present in a sample.

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) or similar |

| Mobile Phase | Normal, polar-organic, or reversed-phase modes |

| Detection | UV |

Table 2: General Conditions for Chiral HPLC Separation.

Gas Chromatography (GC)nih.govresearchgate.net

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), provides a powerful tool for the analysis of volatile derivatives of "this compound". Prior to analysis, the non-volatile flavan-3-ols are converted into their more volatile trimethylsilyl (B98337) (TMS) derivatives. ipb.pt

In one study, the TMS derivatives of catechin, epicatechin, and their 3'- and 4'-O-methylated analogs were successfully separated and detected by GC-MS. ipb.pt This method offers high sensitivity, with limits of detection in the picogram range. ipb.pt

| Parameter | Value |

| Derivatization | Trimethylsilylation |

| Detection | Mass Spectrometry (MS) |

| Mode | Selected Ion Monitoring (SIM) |

Table 3: Key Aspects of GC-MS Analysis for Methylated Epicatechins. ipb.pt

Ultra-High Performance Liquid Chromatography (UPLC)windows.netresearchgate.net

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. researchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. researchgate.net UPLC has been effectively used in the metabolic profiling of epicatechin and its derivatives. doi.org The enhanced sensitivity and speed of UPLC make it particularly suitable for analyzing complex biological samples where these metabolites are present at low concentrations. researchgate.netdoi.org

Capillary Electrophoresis (CE)windows.net

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of charged analytes like methylated epicatechins. researcher.liferesearchgate.net Chiral CE, in particular, has been successfully used for the enantioseparation of catechin and epicatechin. researcher.liferesearchgate.net This method utilizes a chiral selector, such as a modified cyclodextrin, added to the background electrolyte to achieve separation of the enantiomers. researcher.life

A study reported the baseline separation of catechin and epicatechin enantiomers using a borate (B1201080) buffer containing (2-hydroxypropyl)-γ-cyclodextrin as the chiral selector. researcher.life

| Parameter | Value |

| Chiral Selector | (2-hydroxypropyl)-γ-cyclodextrin |

| Buffer | 0.1 mol/L Borate buffer (pH 8.5) |

| Applied Voltage | +18 kV |

| Detection | UV at 280 nm |

Table 4: Optimized Conditions for Chiral Capillary Electrophoresis. researcher.life

Gel Permeation Chromatography (GPC) for Oligomers

Gel permeation chromatography (GPC) is a technique utilized for separating molecules based on their size. It is particularly useful for the analysis of oligomers and polymers. In the context of flavan-3-ols, GPC has been employed to separate proanthocyanidins (B150500), which are oligomers and polymers of catechin and epicatechin. This method could theoretically be applied to separate oligomers of this compound, but specific studies or application notes detailing such a procedure are not currently available in the reviewed literature.

Spectroscopic Techniques

Spectroscopic methods are essential for the structural identification of flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Fragmentation Patterns and Isomer Differentiation

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of flavonoids, including methylated derivatives of epicatechin. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide a fingerprint for the molecule, allowing for its identification and differentiation from isomers.

When analyzing epicatechin and its derivatives, common fragmentation pathways include retro-Diels-Alder (RDA) fission of the C-ring, which provides information about the substitution pattern of the A- and B-rings. For instance, in the MS/MS spectrum of the [M-H]⁻ ion of procyanidin (B600670) B1 (m/z 577), a major product ion at m/z 425 is formed through RDA fragmentation, involving the loss of a 152 Da fragment. mdpi.com Subsequent loss of water can yield an ion at m/z 407. mdpi.com Another significant fragmentation involves the cleavage of the interflavan bond in dimeric and oligomeric proanthocyanidins, leading to product ions that reveal the nature of the constituent monomeric units.

The fragmentation of epicatechin itself shows characteristic ions that are also observed in its galloylated and gallocatechin analogues. mdpi.com Importantly, the stereochemistry at the C3 position, which differentiates (+)-catechin from (-)-epicatechin (B1671481), does not significantly alter the fragmentation pattern in mass spectrometry. mdpi.com

For methylated epicatechin isomers, such as the 3'- and 4'-O-methyl ethers, mass spectrometry can be used for their identification. nih.govipb.pt Further derivatization, for example by creating trimethylsilyl (TMS) ethers, can enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govipb.pt The mass spectra of these derivatives will exhibit characteristic fragments. For instance, in the GC-MS analysis of trimethylsilylated methylated epicatechins, the base peak fragment ion for the methylated compounds is observed at m/z 310, while for catechin and epicatechin it is at m/z 368. ipb.pt

Distinguishing between positional isomers of methylated and sulfated epicatechin metabolites can be achieved by further chemical derivatization followed by high-resolution and multistage mass spectrometry. nih.gov For example, O-methylation of O-methyl-(-)-epicatechin-O-sulphate metabolites using trimethylsilyldiazomethane (B103560) alters the charge delocalization in the resulting negatively charged ions. nih.gov This modification influences the fragmentation pattern, allowing for the identification of diagnostic ions that can pinpoint the location of the sulfate (B86663) group. nih.gov This combined approach of derivatization and detailed MS analysis enabled the identification of 3'-O-methyl-(-)-epicatechin-5-O-sulphate and 3'-O-methyl-(-)-epicatechin-7-O-sulphate as major metabolites in humans. nih.gov

GC-MS for Volatile Derivatives

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While flavonoids like epicatechin and its methylated ethers are not inherently volatile, they can be chemically modified to increase their volatility, making them amenable to GC-MS analysis. A common derivatization method is trimethylsilylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers.

The trimethylsilylated derivatives of epicatechin and its 3'- and 4'-O-methylated analogs can be effectively separated and detected by GC-MS. nih.govipb.ptcapes.gov.br This method offers high sensitivity and selectivity, which is particularly advantageous when analyzing complex biological samples like human plasma. nih.govipb.pt In selected ion monitoring (SIM) mode, GC-MS can achieve very low limits of detection, in the picogram range, for these compounds. ipb.pt For instance, the limits of detection for the trimethylsilylated derivatives of 3'-O-methyl-epicatechin and 4'-O-methyl-epicatechin were reported to be 2 picograms. ipb.pt

The mass spectra obtained from GC-MS analysis provide characteristic fragmentation patterns that aid in the identification of the derivatized compounds. For the trimethylsilylated methylated derivatives of epicatechin, a key fragment ion is observed at an m/z of 310, whereas the corresponding fragment for derivatized catechin and epicatechin is at m/z 368. ipb.pt

| Compound | Derivative | Key Fragment Ion (m/z) | Limit of Detection (LOD) |

| 3'-O-Methyl-epicatechin | Trimethylsilyl (TMS) | 310 | 2 pg |

| 4'-O-Methyl-epicatechin | Trimethylsilyl (TMS) | 310 | 2 pg |

| Epicatechin | Trimethylsilyl (TMS) | 368 | 2 ng |

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in flavonoids. The UV-Vis spectrum of (-)-epicatechin monomer typically shows major absorption in the range of 250–300 nm. researchgate.net When epicatechin undergoes polymerization, a broad absorption peak appears in the 325–800 nm range, indicating the formation of conjugated structures. researchgate.net

While specific UV-Vis data for "this compound" is not detailed in the search results, related studies on methylated flavonoids demonstrate the utility of this technique. For example, UV detection is commonly coupled with high-performance liquid chromatography (HPLC) for the analysis of catechin, epicatechin, and their methylated analogs. nih.govipb.pt

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular dichroism (CD) spectroscopy is an essential technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. researchgate.net This method is particularly powerful for establishing the stereochemistry of flavonoids. hebmu.edu.cn

The process of determining the absolute configuration of a flavan-3-ol (B1228485) like epicatechin using CD spectroscopy typically involves two steps. First, the relative configuration of the substituents at C2 and C3 is determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically from the J2,3 coupling constants, which distinguish between cis and trans isomers. hebmu.edu.cn For cis-isomers like epicatechin, the thermodynamically more stable conformation has H2 in an axial position and H3 in an equatorial position, corresponding to a (2R,3S) or (2S,3R) absolute configuration. hebmu.edu.cn

The second step utilizes CD data to determine the absolute configuration at C2. hebmu.edu.cn The sign of the Cotton effect (CE) in the CD spectrum, particularly the n → π* transition at high wavelength, is related to the helicity of the heterocyclic ring. hebmu.edu.cn By comparing the experimental CD spectrum with calculated spectra for possible isomers, the absolute configuration can be unambiguously assigned. mdpi.com This approach has been successfully used to determine the absolute configuration of complex proanthocyanidins by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra for all possible isomers. mdpi.com

Vibrational circular dichroism (VCD), which extends CD into the infrared region, is another powerful method for assigning the absolute configuration of chiral molecules in solution. By comparing the measured VCD spectrum with one calculated using ab initio density functional theory (DFT), the absolute configuration can be definitively determined. researchgate.netnih.gov This method has proven reliable for a variety of natural products. cam.ac.uk

Sample Preparation and Extraction Methods (for plant matrices)

The analysis of "this compound" from plant sources requires efficient extraction and purification to isolate the target compound from a complex matrix.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the selective isolation, pre-concentration, and cleanup of analytes from complex samples like plant extracts. nih.govmdpi.com It is a rapid, reproducible, and economical method that yields clean extracts suitable for subsequent analysis. nih.gov

For the purification of flavonoids from plant materials, various SPE cartridges with different sorbents are employed. Reversed-phase cartridges, such as C18, are commonly used. semanticscholar.orgmdpi.com The general procedure involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the analytes of interest with an appropriate solvent. mdpi.com For example, a C18 SPE cartridge can be conditioned with methanol (B129727) and water, after which the plant extract is passed through. The flavonoids are then eluted with methanol. mdpi.com

The choice of sorbent and elution solvents can be optimized to selectively isolate different classes of phenolic compounds. For instance, a Strata-C18-E cartridge has been used to separate phenolic acids and flavonoids, where phenolic acids were eluted with deionized water and flavonoids with methanol. semanticscholar.org The efficiency of SPE allows for the quantification of even low concentrations of analytes and can be adapted for various plant species and tissue types. mdpi.com

V. Molecular and Cellular Mechanisms of Action Preclinical Focus

Interaction with Specific Enzymes

The biological activity of flavonoid compounds is often mediated by their direct interaction with and modulation of specific enzymes. Research into epicatechin and its metabolites reveals a pattern of interaction that can alter metabolic and inflammatory processes.

The formation of methylated epicatechins, including Epicatechin 5,7,3'-trimethyl ether, is a direct result of metabolic enzymes. The primary enzyme responsible for this modification is Catechol-O-methyltransferase (COMT). COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catechol-containing compounds.

In the context of epicatechin metabolism, COMT is a key enzyme in its biotransformation in the human body. Studies have demonstrated that catechol-containing tea catechins are potent inhibitors of human liver COMT-mediated O-methylation. nih.gov For instance, catechin (B1668976) and epicatechin were found to inhibit the O-methylation of catechol estrogens, with IC₅₀ values in the micromolar range, indicating a significant interaction with the enzyme's active site. nih.gov This interaction suggests that the metabolic fate of epicatechin is heavily influenced by COMT activity, which governs the production of its various methylated forms. The inhibition of COMT by catechins follows a mixed mechanism of competitive and noncompetitive inhibition. nih.gov

While specific inhibitory data for this compound is not extensively documented, studies on structurally similar catechin derivatives provide significant insights into their potential as enzyme inhibitors.

Xanthine Oxidase (XO): This enzyme is crucial in purine (B94841) metabolism and its activity can lead to the production of uric acid and reactive oxygen species (ROS), contributing to conditions like gout and oxidative stress. nih.govresearchgate.net Several tea catechins have been identified as inhibitors of XO. For example, Epicatechin Gallate (ECG) acts as a mixed-type XO inhibitor with an IC₅₀ value of 19.33 ± 0.45 μM. nih.govnih.gov The inhibitory mechanism involves ECG binding near the flavin adenine (B156593) dinucleotide (FAD) site, altering the enzyme's conformation. nih.govresearchgate.net Other catechins also show varied inhibitory potential against XO. researchgate.net

| Compound | Inhibition Constant (Ki) in µM | Type of Inhibition | Reference |

|---|---|---|---|

| (+)-Catechin | 303.95 | Uncompetitive | researchgate.net |

| (-)-Epicatechin (B1671481) | 20.48 | Mixed | researchgate.net |

| (-)-Epigallocatechin (B1671488) | 10.66 | Mixed | researchgate.net |

| (-)-Epicatechin gallate | 2.86 | Mixed | researchgate.net |

| (-)-Epigallocatechin gallate | 0.76 | Competitive | researchgate.net |

| Allopurinol (Drug) | 0.30 | Mixed | researchgate.net |

Aldose Reductase: This enzyme is implicated in the development of diabetic complications. The inhibition of aldose reductase is a therapeutic strategy, and various catechin derivatives have been evaluated for this purpose. mdpi.comnih.gov These molecules, termed "differential inhibitors," are being investigated for their ability to block the enzyme's activity on specific substrates while preserving its detoxifying functions. mdpi.com

Cellular Signaling Pathway Modulation

Epicatechin derivatives exert significant influence over cellular behavior by modulating intricate signaling pathways involved in stress responses, cell survival, and death.

A major in vivo metabolite of epicatechin, 3'-O-methyl epicatechin, has demonstrated significant protective effects against oxidative stress in cellular models. In studies using cultured human fibroblasts, this metabolite was shown to inhibit cell death induced by hydrogen peroxide. nih.govnih.govresearchgate.net Further research showed that both epicatechin and 3'-O-methyl epicatechin protect human skin fibroblasts against damage and cell death from UVA radiation. researchgate.net Interestingly, this protection is likely not due to direct free-radical scavenging but rather through the induction of resistance mechanisms involving the synthesis of new protective proteins. nih.govresearchgate.net

Apoptosis, or programmed cell death, is a critical cellular process that can be triggered by oxidative stress. The anti-apoptotic potential of epicatechin metabolites is a key area of investigation.

Research provides direct evidence that 3'-O-methyl epicatechin inhibits cell death by suppressing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.govresearchgate.netkcl.ac.uk In human fibroblasts subjected to oxidative stress, pretreatment with 3'-O-methyl epicatechin significantly attenuated caspase-3 activation, demonstrating a direct interference with the apoptotic machinery. nih.govresearchgate.net The protective effect was comparable to that of the parent compound, epicatechin. nih.gov In cardiomyocyte models, (-)-epicatechin and its metabolites were also found to reduce apoptosis by decreasing the pro-apoptotic protein Bax and caspase-3 levels. rsc.org

| Cell Model | Stress Inducer | Compound Tested | Observed Effect on Apoptosis | Reference |

|---|---|---|---|---|

| Human Fibroblasts | Hydrogen Peroxide | 3'-O-methyl epicatechin | Inhibits cell death via suppression of caspase-3 activity | nih.govnih.govresearchgate.net |

| H9c2 Cardiomyocytes | High Glucose + Palmitic Acid | (-)-Epicatechin | Reduced apoptosis induction; decreased caspase-3 | rsc.org |

The ability of this compound and related compounds to interact with cellular membrane components is crucial for their mechanism of action.

Specific research has identified 5,7,3'-Tri-O-methyl (-)-epicatechin as an inhibitor of phospholipase Cγ1 (PLCγ1) . immunomart.commedchemexpress.commedchemexpress.com PLCγ1 is a key enzyme in signal transduction, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By inhibiting PLCγ1, this trimethylated epicatechin can interfere with signaling cascades that regulate cell growth, differentiation, and apoptosis, which is of interest in cancer research. immunomart.commedchemexpress.com

Furthermore, the transport of epicatechin and its derivatives across cellular barriers, such as the blood-brain barrier, has been shown to be a stereoselective process, suggesting the involvement of specific transporter proteins. nih.gov This indicates that cellular uptake and distribution are mediated by specific transport systems, which can influence the bioavailability and biological activity of these compounds.

Research on this compound Remains Limited

Current scientific literature provides a wealth of information on the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties of various catechins and their derivatives. mdpi.comnih.govnih.govmdpi.comthieme-connect.denih.govresearchgate.netnih.govmdpi.comphcogres.com The impact of these compounds on the regulation of gene expression and protein synthesis has also been a subject of investigation. researchgate.netnih.govfrontiersin.orgnih.gov These studies often highlight how structural modifications, such as methylation, can influence the biological activity of the parent compound. For instance, methylation can alter the antioxidant capacity and bioavailability of flavanols. nih.gov

However, a thorough review of available scientific databases reveals a significant gap in the understanding of this compound. While the synthesis of various O-methylated epicatechin derivatives has been described in the chemical literature, rsc.orgresearchgate.net comprehensive in vitro and ex vivo studies detailing the specific mechanistic pathways of the 5,7,3'-trimethylated form are lacking.

Consequently, it is not possible to provide a detailed article on the molecular and cellular mechanisms of action of this compound that is based on robust, peer-reviewed scientific evidence. The specific data required to populate subsections on its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, as well as its influence on gene expression and protein synthesis, are not present in the currently accessible scientific literature. Further research is needed to elucidate the specific biological properties and potential therapeutic applications of this particular trimethylated epicatechin derivative.

Vi. Structure Activity Relationship Sar Studies

Impact of Methylation Patterns on Biological Activity

Methylation, the addition of a methyl group, significantly alters the physicochemical properties of epicatechin, such as its hydrophobicity and metabolic stability, which in turn influences its biological activity. nih.gov The in vivo metabolism of (-)-epicatechin (B1671481) often results in methylated, as well as sulfated and glucuronidated, derivatives. These metabolites are not merely breakdown products but can possess their own distinct biological activities. nih.gov

Research indicates that methylation can enhance the bioavailability of flavonoids, allowing for better transport across cellular membranes and potentially increasing their therapeutic efficacy. nih.gov Studies comparing (-)-epicatechin with its methylated metabolites have demonstrated a shift in biological function. For instance, while (-)-epicatechin itself is a potent scavenger of superoxide (B77818) radicals (O₂⁻), it does not inhibit the enzyme NADPH oxidase. Conversely, its metabolites, 3'-O-methyl epicatechin and 4'-O-methyl epicatechin, show a reversed pattern of activity: they are poor O₂⁻ scavengers but effectively inhibit NADPH oxidase. nih.govnih.gov This suggests that the methylation pattern is a critical determinant of the specific enzymatic pathways a compound will target.

Further evidence highlights that the protective effects of 3'-O-methyl epicatechin against oxidative stress-induced cell death in human fibroblasts are comparable to those of the parent compound, (-)-epicatechin. nih.govresearchgate.net This protection is linked to the suppression of caspase-3 activity, a key enzyme in apoptosis. nih.govresearchgate.net Interestingly, this suggests that the protective mechanism is not solely dependent on direct hydrogen-donating antioxidant activity, which is often attributed to the free hydroxyl groups of flavonoids. nih.govresearchgate.net Some studies have even shown that specific methylated metabolites, such as 3'-O-methyl-epicatechin and 4'-O-methyl-epicatechin, exhibit antiproliferative effects in certain cancer cell lines, whereas other derivatives show little to no activity. nih.gov

Table 1: Comparison of Biological Activities of (-)-Epicatechin and its Methylated Metabolites

| Compound | Superoxide (O₂⁻) Scavenging | NADPH Oxidase Inhibition | Protection Against Oxidative Stress-Induced Cell Death |

|---|---|---|---|

| (-)-Epicatechin | Effective | Ineffective | Protective |

| 3'-O-methyl epicatechin | Ineffective | Effective | Protective |

| 4'-O-methyl epicatechin | Ineffective | Effective | Not Reported |

Role of Stereochemistry on Molecular Interactions and Biological Responses

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of flavan-3-ols. researchgate.net Flavan-3-ols like epicatechin have two chiral centers, leading to four possible diastereoisomers. The most common isomers found in nature are (-)-epicatechin, which has a (2R, 3R) configuration, and its epimer, (+)-catechin, which has a (2R, 3S) configuration. researchgate.net

The specific stereochemistry of (-)-epicatechin is crucial for its biological function. Studies on tea plants have confirmed that (-)-epicatechin is the predominant isomer, with (+)-epicatechin not being detected. nih.gov This natural selectivity underscores the importance of the specific spatial arrangement for its role in biological systems.

Theoretical and experimental studies have shown that the stereochemical differences between epimers like catechin (B1668976) and epicatechin influence their reactivity and antioxidant properties. researchgate.net For instance, differences in the pH-dependent antioxidant capacity have been observed between galloylated catechin epimers, suggesting that steric hindrance can affect their radical scavenging capacity. researchgate.net While the protection against oxidative stress-induced cell death by 3'-O-methyl epicatechin was not significantly different from that of epicatechin, the underlying stereochemical configuration of the epicatechin backbone remains a critical factor for its interaction with cellular targets. nih.govresearchgate.net The precise orientation of the B-ring relative to the chromane (B1220400) skeleton, a key feature defined by its stereochemistry, influences how the molecule docks into the active sites of enzymes and receptors, thereby determining its biological response. researchgate.net

Comparison with Related Flavan-3-ols and Other Flavonoids

When compared to other flavonoids, the structure of Epicatechin 5,7,3'-trimethyl ether offers a unique profile. The parent compound, (-)-epicatechin, is one of the main monomeric forms of flavan-3-ols, alongside (+)-catechin, (-)-epigallocatechin (B1671488) (EGC), and their gallated derivatives like (-)-epigallocatechin-3-gallate (EGCG). nih.gov

The presence or absence of a galloyl group at the 3-position of the C-ring is a major structural differentiator that impacts bioactivity. Galloylated catechins, such as EGCG, often exhibit potent inhibitory effects on enzymes like DNA methyltransferases (DNMTs). nih.gov However, methylation of the hydroxyl groups, as seen in this compound, presents an alternative structural modification that also modulates biological activity.

Compared to other classes of flavonoids, such as flavonols like quercetin, flavan-3-ols lack the C2-C3 double bond and the 4-keto group. This structural difference fundamentally alters their three-dimensional shape and electronic properties. While flavonols are generally planar molecules, flavan-3-ols have a more flexible, non-planar structure. This structural distinction influences their mechanisms of action. For example, some studies suggest that methylated metabolites of epicatechin can modulate the expression of adhesion molecules and inflammatory cytokines in endothelial cells, a bioactivity that may differ from that of the parent compound or other flavonoids. cambridge.org

Table 2: Comparative Inhibitory Activities of Various Flavonoids on Epigenetic Enzymes

| Compound | Flavonoid Class | DNA Methyltransferase (DNMT) Inhibition | Histone Acetyltransferase (HAT) Inhibition |

|---|---|---|---|

| Epigallocatechin gallate (EGCG) | Flavan-3-ol (B1228485) | Inhibits | Inhibits |

| (-)-Epicatechin | Flavan-3-ol | Inhibits | Weakly Inhibits |

| Quercetin | Flavonol | Inhibits | Not Reported |

| Fisetin | Flavonol | Inhibits | Not Reported |

| This compound | Flavan-3-ol | Activity under investigation | Activity under investigation |

Note: The inhibitory potential of flavonoids can be cell-type and context-dependent. Data is based on various in vitro studies.

Correlation between Structural Features and Specific Mechanistic Pathways

The specific structural attributes of this compound are directly correlated with its engagement in distinct mechanistic pathways. The methylation at positions 5, 7, and 3' is a key feature driving its unique biological interactions.

One notable pathway is the inhibition of phospholipase Cγ1 (PLCγ1) . Research on flavonoids has shown that structural elements like prenylation and hydroxylation patterns are crucial for PLCγ1 inhibition. nih.govnih.gov While direct studies on this compound are limited, the principle that specific substitutions on the flavonoid skeleton determine inhibitory activity against this enzyme is well-established.

As previously mentioned, methylation plays a crucial role in the inhibition of NADPH oxidase . The conversion of (-)-epicatechin to its O-methylated metabolites within endothelial cells leads to the inhibition of this enzyme, which is a significant source of reactive oxygen species. nih.govnih.gov This suggests that the parent compound may act as a "prodrug," with its methylated forms being the active agents against this specific enzymatic target. nih.gov

Furthermore, flavonoids are known to modulate epigenetic pathways , including DNA methylation and histone modifications, which are critical in gene expression regulation. frontiersin.orgnih.gov Flavonoids like EGCG have been shown to inhibit DNMTs and histone acetyltransferases (HATs). nih.gov The methylation pattern of this compound likely alters its ability to interact with these epigenetic enzymes compared to its non-methylated precursor. The increased lipophilicity due to methylation could enhance its nuclear uptake, potentially influencing its interaction with chromatin-modifying enzymes. nih.gov

Finally, the protective effects of methylated epicatechin metabolites against cell death have been linked to the suppression of the caspase-3 activation pathway . nih.govresearchgate.net This indicates a direct interference with the apoptotic machinery, a mechanism that is not solely reliant on antioxidant capacity but rather on specific molecular interactions with components of the cell death signaling cascade. nih.govresearchgate.net

Vii. Advanced Research Directions and Challenges

Development of Novel Analytical Probes and Standards

The advancement of research into "Epicatechin 5,7,3'-trimethyl ether" and other methylated flavonoids is intrinsically linked to the availability of high-quality analytical tools. A significant challenge in this area is the lack of commercially available, well-characterized analytical standards for many partially methylated flavonoids. xiahepublishing.com This scarcity hampers accurate quantification and identification in complex biological matrices.

To address this, researchers are actively developing methods for the synthesis of these crucial reference compounds. nih.gov For instance, the synthesis of 3'- and 4'-O-methylated analogs of (+)-catechin and (-)-epicatechin (B1671481) has been described, providing the necessary standards for their unambiguous identification. nih.gov These synthetic standards are vital for the development and validation of sensitive analytical methods, such as high-performance liquid chromatography (HPLC) with various detectors (ultraviolet, electrochemical, and fluorescence) and gas chromatography-mass spectrometry (GC-MS). nih.gov The availability of these standards allows for a more accurate comparison of the detection limits and selectivity of different analytical techniques, which is particularly important when analyzing complex samples like human plasma. nih.gov

Furthermore, the development of efficient isolation and purification techniques is crucial for obtaining pure standards of methylated catechins from natural sources like green tea. nih.gov Methods involving column chromatography have been successfully employed to prepare monomers of various catechins, including methylated derivatives, with high purity. nih.gov These purified compounds then serve as standards for the development of rapid and effective HPLC methods for the simultaneous analysis of multiple catechins and other related compounds in tea. nih.gov

The synthesis of not only the methylated catechins themselves but also their metabolites, such as glucuronide and sulfate (B86663) conjugates, is another important research direction. researchgate.net The chemical synthesis of monoglucuronides and sulfates of epicatechin and its methylated derivatives provides authentic bioanalytical standards necessary for identifying these metabolites in biological samples. researchgate.net

Elucidation of Comprehensive Biosynthetic Networks

Understanding the intricate enzymatic pathways that lead to the formation of "this compound" and other methylated flavonoids in nature is a key area of ongoing research. The biosynthesis of these compounds involves a series of enzymatic reactions, with O-methyltransferases (OMTs) playing a central role. researchgate.netnih.gov These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl groups of flavonoids. nih.gov

A major class of enzymes involved in the methylation of catechins is catechol-O-methyltransferase (COMT). nih.govresearchgate.net Studies have shown that COMT can methylate various tea catechins. nih.govresearchgate.net For example, (-)-epigallocatechin (B1671488) gallate (EGCG) is methylated by liver cytosolic COMT to form 4"-O-methyl-EGCG and subsequently 4',4"-di-O-methyl-EGCG. nih.govresearchgate.net Similarly, (-)-epigallocatechin (EGC) is methylated to 4'-O-methyl-EGC. nih.govresearchgate.net The activity of these enzymes can vary between species, with rat liver cytosol exhibiting higher COMT activity than that of humans or mice. nih.gov

Recent research has focused on identifying and characterizing novel OMTs from various plant sources. For example, two new flavonoid 4′-O-methyltransferases (F4′OMTs), CrcOMT-2 and CgtOMT-3, were identified from citrus varieties and showed high specificity for (2S)-eriodictyol, a precursor in the biosynthesis of some methylated flavonoids. nih.gov The discovery and characterization of such enzymes are crucial for understanding the diversity and specificity of flavonoid methylation in the plant kingdom.

The biosynthetic pathway for methylated flavonoids originates from precursor molecules like (2S)-naringenin, which can be hydroxylated and subsequently methylated to produce a variety of compounds. nih.gov The elucidation of these complex networks is essential for metabolic engineering efforts aimed at producing specific methylated flavonoids in microbial systems.

Chemoenzymatic Synthesis and Biocatalysis for Enantiopure Production

The limited availability of "this compound" and other specific methylated flavonoids from natural sources presents a significant obstacle for research. xiahepublishing.com Chemical synthesis offers an alternative, but traditional methods often involve harsh conditions and the use of hazardous reagents like diazomethane (B1218177) and dimethyl sulfate. mdpi.com To overcome these limitations, researchers are exploring more sustainable and efficient chemoenzymatic and biocatalytic approaches for the production of these compounds.

Green chemistry approaches are being developed to provide more environmentally friendly synthetic routes. xiahepublishing.comresearchgate.net One such method utilizes dimethyl carbonate (DMC) as both a non-toxic reagent and solvent for the O-methylation of flavonoids, offering a safer alternative to traditional methods. mdpi.com

Biocatalysis, which employs enzymes to carry out specific chemical transformations, is a particularly promising strategy for the enantiopure production of methylated flavonoids. The use of O-methyltransferases (OMTs) in engineered microbial systems allows for the specific and controlled methylation of flavonoid precursors. researchgate.netnih.gov This approach can lead to the production of specific isomers, which is often difficult to achieve through purely chemical synthesis.

The development of microbial platforms, such as Yarrowia lipolytica, for the de novo biosynthesis of methylated flavonoids is an active area of research. nih.gov By introducing the necessary biosynthetic genes, including those for specific OMTs, into these microbial hosts, it is possible to produce target compounds like (2S)-hesperetin from simple starting materials. nih.gov

The table below summarizes some of the key enzymes and approaches being investigated for the synthesis of methylated flavonoids.

| Approach | Key Enzymes/Reagents | Target Compounds | Reference |

| Green Chemical Synthesis | Dimethyl Carbonate (DMC), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Mono- and dimethylated flavonoids | mdpi.com |

| Biocatalysis/Metabolic Engineering | Flavonoid 4′-O-methyltransferases (F4′OMTs) | (2S)-hesperetin and other methylated flavonoids | nih.gov |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | Various methylated flavonoids | xiahepublishing.com |

Computational Modeling and Molecular Dynamics Simulations of Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions of "this compound" and other flavonoids with biological targets at the molecular level. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org These in silico approaches provide valuable insights into the binding modes, affinities, and conformational changes that occur when these compounds interact with proteins and other biomolecules.

Molecular docking studies are used to predict the preferred binding orientation of a flavonoid within the active site of a target protein. nih.govresearchgate.net For instance, docking studies have been used to predict the binding of various flavonoids to the envelope glycoprotein (B1211001) E of the DENV2 virus and the spike protein of SARS-CoV-2. nih.govnih.gov These studies can help identify key amino acid residues that are involved in the interaction, providing a basis for understanding the compound's mechanism of action. nih.govresearchgate.net

Molecular dynamics simulations take these static docking poses and simulate the dynamic behavior of the flavonoid-protein complex over time. nih.govnih.govresearchgate.netfrontiersin.org This allows researchers to assess the stability of the interaction and to observe any conformational changes that may occur in both the flavonoid and the protein. nih.govresearchgate.net MD simulations have been used to evaluate the interaction profiles of docked flavonoid-protein complexes and to identify consistent hydrogen bond interactions that contribute to the stability of the complex. nih.govresearchgate.net

These computational approaches are not only used to study interactions with viral proteins but also with enzymes like tyrosinase and DNA methyltransferases. nih.govrsc.org For example, computational modeling has been used to investigate the inhibitory interaction of epigallocatechin gallate (EGCG) with the catalytic site of human DNMT1. nih.gov Similarly, molecular docking and MD simulations have been employed to understand the inhibitory mechanism of epicatechin gallate on tyrosinase. rsc.org

The data generated from these computational studies can be used to guide the design of more potent and selective flavonoid-based inhibitors and to provide a theoretical basis for their observed biological activities.

Mechanistic Studies in Complex Biological Systems (non-human in vivo models for pathway elucidation)

To understand the complex biological fate and mechanisms of action of "this compound" and other methylated catechins, researchers rely on non-human in vivo models. These models, including rats and mice, are essential for elucidating metabolic pathways and observing the physiological effects of these compounds in a whole-organism context. nih.govresearchgate.netsigmaaldrich.comacs.org

Studies in animal models have been instrumental in identifying the metabolites of catechins that are formed after ingestion. For example, research has shown that catechins are extensively metabolized, with methylated and glucuronidated conjugates being the predominant forms found in systemic circulation. mdpi.com The liver and small intestine are key sites for the methylation of catechins, a process catalyzed by enzymes like catechol-O-methyltransferase (COMT). nih.govresearchgate.net

Animal models have also been used to investigate the tissue distribution and excretion of methylated catechins and their metabolites. sigmaaldrich.comacs.org For instance, studies have tracked the plasma levels and urinary excretion of compounds like 4',4''-di-O-methyl-EGCG in humans, mice, and rats after the consumption of green tea or pure catechins. sigmaaldrich.comacs.org These studies have revealed that while the parent catechins may have low bioavailability, their methylated metabolites can be present in substantial quantities. sigmaaldrich.comacs.org

Furthermore, non-human in vivo models are crucial for investigating the biological activities of these metabolites. For example, the protective effects of epicatechin and its in vivo metabolite, 3'-O-methyl epicatechin, against oxidative stress-induced cell death have been studied in cultured human fibroblasts, providing insights into their potential mechanisms of action. nih.govresearchgate.net

The table below provides a summary of key findings from studies using non-human models and in vitro systems for pathway elucidation.

| Model System | Key Findings | Reference |

| Rats, Mice | Elucidation of COMT-catalyzed methylation of EGCG and EGC in the liver and small intestine. | nih.govresearchgate.net |

| Humans, Mice, Rats | Identification of methylated and ring-fission metabolites of tea catechins in plasma and urine. | sigmaaldrich.comacs.org |

| Cultured Human Fibroblasts | Demonstration of the protective effects of epicatechin and 3'-O-methyl epicatechin against oxidative stress. | nih.govresearchgate.net |

| Rat Mesenteric Artery | Investigation of the vasorelaxant effects of catechins, potentially mediated by the NO/cGMP pathway. | mdpi.com |

Sustainable Sourcing and Production for Academic Research Materials

A significant challenge for academic research on "this compound" and other rare methylated flavonoids is the limited and often expensive supply of these compounds. xiahepublishing.com While these compounds are present in some plants, their concentrations are often low, making isolation a costly and labor-intensive process. nih.gov Therefore, developing sustainable and cost-effective methods for sourcing and producing these materials is crucial for advancing research in this field.

One approach to sustainable sourcing is the efficient extraction and purification of methylated catechins from natural sources that contain higher concentrations of these compounds. nih.gov For example, certain varieties of tea plants, such as 'Benifuuki', are known to contain higher levels of O-methylated catechins like epigallocatechin-3-O-(3-O-methyl) gallate (EGCG3″Me). jst.go.jp Optimizing extraction conditions from such plant materials can improve the yield and make the process more economically viable for producing research-grade materials. jst.go.jp

In addition to extraction from natural sources, biotechnological production methods offer a promising and sustainable alternative. researchgate.netnih.gov As discussed in section 7.3, the use of engineered microorganisms to produce specific methylated flavonoids through metabolic engineering and synthetic biology is a rapidly developing field. researchgate.netnih.gov This approach has the potential to provide a reliable and scalable supply of these compounds for research purposes, independent of the seasonal and geographical variations associated with plant sources.

Furthermore, the development of green chemistry synthesis protocols, as mentioned in section 7.3, contributes to the sustainable production of these compounds by reducing the use of hazardous chemicals and minimizing environmental impact. mdpi.comresearchgate.net These eco-friendly synthetic methods are not only important for large-scale production but also for the synthesis of small quantities of specific methylated flavonoids needed for academic research.

The combination of these approaches—optimized extraction from natural sources, biotechnological production, and green chemical synthesis—will be essential for ensuring a sustainable and accessible supply of "this compound" and other methylated flavonoids for the research community.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for identifying and characterizing Epicatechin 5,7,3'-trimethyl ether in complex mixtures?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used for separation and identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for structural elucidation. For quantification, calibration curves using purified standards (purity >98%, verified via HPLC ) are recommended. Researchers should ensure solvent compatibility (e.g., deuterated DMSO for NMR) and validate peak assignments using reference spectra from databases like SciFinder or PubChem .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Methylation reactions using dimethyl sulfate or methyl iodide under basic conditions (e.g., KCO) are common. Key factors include:

- Temperature control : 40–60°C to minimize side reactions.

- Solvent selection : Anhydrous acetone or DMF to enhance reagent solubility.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or preparative HPLC .

Yield improvements (>70%) are achievable by optimizing stoichiometry (e.g., 3:1 molar ratio of methylating agent to substrate) and reaction time (8–12 hours) .

Q. What are the standard protocols for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks.

- Analytical validation : Monitor degradation products via HPLC-DAD or LC-MS.

- Data interpretation : Calculate degradation kinetics (e.g., first-order rate constants) and identify degradation pathways (e.g., demethylation or oxidation) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically addressed?

- Methodological Answer : Contradictions often arise from variability in:

- Experimental models : Cell lines (e.g., HepG2 vs. Caco-2) or animal species (e.g., murine vs. zebrafish).

- Dosage regimens : Standardize dose ranges (e.g., 10–100 µM for in vitro studies) and exposure times.

- Data normalization : Use internal controls (e.g., β-actin for Western blots) and validate assays (e.g., MTT for cytotoxicity).

Meta-analyses combining multiple datasets and applying statistical tools (ANOVA with post-hoc tests) can reconcile discrepancies .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : A factorial design approach is recommended:

- Variables : Methylation sites (5, 7, 3'), substituent groups (e.g., hydroxyl vs. methoxy).

- Response metrics : Antioxidant capacity (DPPH assay), enzyme inhibition (e.g., COX-2 IC), or cellular uptake (Caco-2 permeability).

- Statistical analysis : Multivariate regression to identify critical structural determinants.

Computational modeling (e.g., molecular docking using COMSOL Multiphysics) can complement empirical data .

Q. How can researchers validate the metabolic pathways of this compound in vivo?

- Methodological Answer :

- Isotopic labeling : Synthesize C- or C-labeled analogs for tracer studies.

- Sample collection : Plasma, urine, and feces at timed intervals post-administration (e.g., 0–24 hours in rodents).

- Analytical workflow : LC-MS/MS to detect phase I/II metabolites (e.g., glucuronides, sulfates).

Data should be cross-validated with in vitro hepatocyte or microsomal assays .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Material documentation : Record CAS number (490-46-0 ), supplier, batch number, and purity (>98% via HPLC ).

- Protocol transparency : Publish detailed experimental steps (e.g., synthesis conditions, assay parameters) in repositories like Zenodo.

- Data sharing : Deposit raw spectra, chromatograms, and statistical scripts in open-access platforms .

Q. How should researchers handle batch-to-batch variability in synthesized this compound?

- Methodological Answer :

- Quality control (QC) : Implement HPLC-UV/MS for each batch; reject batches with impurities >2%.

- Standardization : Use reference materials (e.g., NIST-certified standards) for calibration.

- Statistical process control (SPC) : Track yield and purity trends using control charts .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Waste disposal : Follow institutional guidelines for organic solvents and toxic residues.

Safety Data Sheets (SDS) must be accessible, with emergency protocols for spills or exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.